N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines anthracene, nitro, and carboxamide functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized with nitro and carboxamide groups through a series of reactions. Common reagents used in these reactions include nitrating agents, carboxylating agents, and amines. The reaction conditions often involve controlled temperatures and the use of solvents such as acetone and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives with nitro and carboxamide functional groups, such as:
- N-(2,5-dimethylphenyl)-1-nitroanthracene-2-carboxamide
- N-(2,5-dimethylphenyl)-9,10-dioxoanthracene-2-carboxamide
- N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-3-carboxamide .
Uniqueness
N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-12-7-8-13(2)18(11-12)24-23(28)17-10-9-16-19(20(17)25(29)30)22(27)15-6-4-3-5-14(15)21(16)26/h3-11H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXFPWZALLBMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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